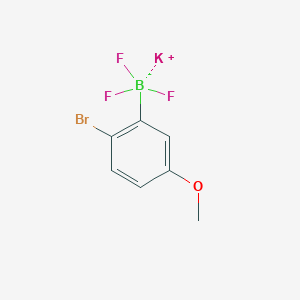

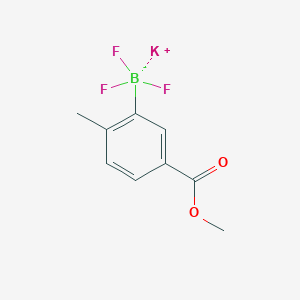

Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate, also known as Potassium 5-MMPTFB, is a compound that has been used in various scientific research applications. It has been found to be a useful reagent for the synthesis of various compounds and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Potassium fluoride-oxygen in dimethyl sulfoxide was used for selective oxidation of cyclic β-ketoester groups, producing α-hydroxy-β-ketoesters. This method was applied to 5-methoxycarbonyl-3-methoxy-cyclopent-2-enone to synthesize (±)-kjellmanianone (Irie, Katakawa, Tomita, & Mizuno, 1981).

- Suzuki cross-coupling reaction using potassium organotrifluoroborates facilitated the preparation of 5-aryl- and 5-heteroaryl-7-carboxyl-8-hydroxyquinaldines from 5-bromo-7-methoxycarbonyl-8-benzyloxyquinaldine (Sliman & Desmaële, 2010).

- Aryloxymethyltrifluoroborates, in the presence of a chiral diene-rhodium catalyst, facilitated high enantioselectivity in introducing 2-methoxyaryl groups at the β-position of unsaturated carbonyl compounds (Ming & Hayashi, 2016).

Coordination and Complex Formation

- Cyclopentadienyl complexes of alkali metals, including potassium, were investigated for their unusual coordination modes to nitrogen atoms and Cp rings in polykis(methoxycarbonyl)cyclopentadienyl ligands, providing insights into the structure and bonding of these complexes (Mikhailov, Dushenko, Reck, Schulz, Zschunke, & Minkin, 2007).

Organic Synthesis

- The potassium salt of 3-methoxy and 3,5-dimethoxy benzoic acids, when treated with LIC-KOR in THF, demonstrated selective deprotonation and synthesis applications (Sinha, Mandal, & Chandrasekaran, 2000).

- t-Butyl methyl iminodicarboxylate potassium salt was explored as a modified Gabriel reagent for introducing t-butoxycarbonylamino groups, highlighting its utility in organic synthesis (Elliott & Jones, 1977).

- First cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media was catalyzed by an oxime-derived palladacycle, marking a significant advancement in organic synthesis techniques (Alacid & Nájera, 2008).

Structural Studies

- Structural and spectroscopic differences among various potassium salts, including potassium 5-hydroxypentanoyltrifluoroborate, were examined to understand their stability, reactivity, and interaction mechanisms (Iramain, Davies, & Brandán, 2019).

Mecanismo De Acción

Target of Action

Potassium 5-(methoxycarbonyl)-2-methylphenyltrifluoroborate is a boron-containing compound. Boron compounds are known to interact with various targets, including potassium channels . Potassium channels are critical homeostatic regulators of ionic equilibrium and have a multitude of physiological roles, from setting neuronal firing frequency to influencing viral replication .

Mode of Action

For instance, they can modulate the function of potassium channels, which can influence a variety of cellular processes .

Biochemical Pathways

Potassium channels, which are potential targets of boron compounds, are involved in numerous physiological and pathological processes, including cell proliferation, migration, and apoptosis .

Pharmacokinetics

Boron compounds are generally known for their stability and are often used in mild and functional group tolerant reaction conditions .

Result of Action

Modulation of potassium channels, a potential target of boron compounds, can have a variety of effects, including changes in cell proliferation, migration, and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficacy and stability of boron compounds can be affected by the reaction conditions, such as temperature and pH .

Propiedades

IUPAC Name |

potassium;trifluoro-(5-methoxycarbonyl-2-methylphenyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BF3O2.K/c1-6-3-4-7(9(14)15-2)5-8(6)10(11,12)13;/h3-5H,1-2H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHQAZJEMUIUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

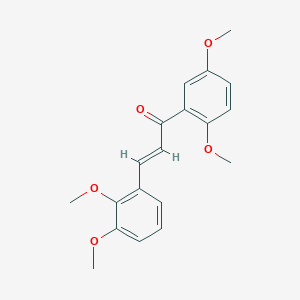

[B-](C1=C(C=CC(=C1)C(=O)OC)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BF3KO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)

![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)